molecular formula C5H12N2 B14454551 (1Z)-N',2-Dimethylpropanimidamide CAS No. 75878-08-9

(1Z)-N',2-Dimethylpropanimidamide

Cat. No.: B14454551
CAS No.: 75878-08-9
M. Wt: 100.16 g/mol
InChI Key: IIBCGCUGEKIFBY-UHFFFAOYSA-N
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Description

(1Z)-N’,2-Dimethylpropanimidamide is an organic compound with the molecular formula C5H12N2 It is a derivative of propanimidamide, where the nitrogen atom is substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’,2-Dimethylpropanimidamide typically involves the reaction of propionitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as sodium methoxide, and requires careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of (1Z)-N’,2-Dimethylpropanimidamide may involve a continuous flow process where propionitrile and dimethylamine are reacted in a high-pressure reactor. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’,2-Dimethylpropanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted propanimidamides.

Scientific Research Applications

(1Z)-N’,2-Dimethylpropanimidamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1Z)-N’,2-Dimethylpropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A similar compound with a formamide group instead of an imidamide group.

    N,N-Dimethylacetamide (DMAc): Similar structure but with an acetamide group.

    N,N-Dimethylpropionamide: Closely related with a propionamide group.

Uniqueness

(1Z)-N’,2-Dimethylpropanimidamide is unique due to its imidamide structure, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

75878-08-9

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N',2-dimethylpropanimidamide

InChI

InChI=1S/C5H12N2/c1-4(2)5(6)7-3/h4H,1-3H3,(H2,6,7)

InChI Key

IIBCGCUGEKIFBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=NC)N

Origin of Product

United States

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